molecular formula C27H42O2Si B8177498 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol CAS No. 823197-58-6

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol

Cat. No.: B8177498
CAS No.: 823197-58-6
M. Wt: 426.7 g/mol
InChI Key: NGJRMQXYXPVBPB-UHFFFAOYSA-N
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Description

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is a protected alcohol derivative featuring an 11-carbon aliphatic chain with two key functional groups:

  • A primary hydroxyl group at the terminal position (C1).
  • A bulky tert-butyl(diphenyl)silyl (TBDPS) ether at the opposite terminal position (C11).

This compound is primarily employed in organic synthesis as a protecting group for alcohols, leveraging the TBDPS group's stability under basic and neutral conditions. Its lipophilic nature enhances solubility in non-polar solvents, making it advantageous in multi-step syntheses requiring selective deprotection strategies (e.g., using tetrabutylammonium fluoride (TBAF)) .

Properties

IUPAC Name

11-[tert-butyl(diphenyl)silyl]oxyundecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O2Si/c1-27(2,3)30(25-19-13-11-14-20-25,26-21-15-12-16-22-26)29-24-18-10-8-6-4-5-7-9-17-23-28/h11-16,19-22,28H,4-10,17-18,23-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRMQXYXPVBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10838679
Record name 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10838679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823197-58-6
Record name 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10838679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol typically involves the protection of the hydroxyl group in undecan-1-ol using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The general reaction scheme is as follows:

  • Dissolve undecan-1-ol in an anhydrous solvent such as dichloromethane.
  • Add TBDPSCl and the base to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product using standard techniques like column chromatography.

Industrial Production Methods

While specific industrial production methods for 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using automated reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol can undergo various chemical reactions, primarily involving the TBDPS protecting group and the hydroxyl group. These reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of the TBDPS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction could yield various alcohol derivatives.

Scientific Research Applications

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is used in various scientific research applications, including:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: In the development of pharmaceuticals where the stability of the protecting group is crucial.

    Industry: In the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The primary mechanism of action for 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol involves the protection of the hydroxyl group by the TBDPS group. This protection prevents unwanted reactions at the hydroxyl site during multi-step synthesis. The TBDPS group is stable under acidic conditions but can be selectively removed using fluoride sources like TBAF .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The table below compares 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol C27H42O2Si ~424.7* TBDPS ether, primary alcohol Protecting group in organic synthesis
10-Undecen-1-ol (CAS 112-43-6) C11H22O 170.29 Terminal alkene, primary alcohol Surfactants, fragrance intermediates
10-Undecyn-1-ol (CAS 2778-96-3) C11H20O 168.28 Terminal alkyne, primary alcohol Click chemistry, polymer synthesis
2(S)-[Ethoxycarbonylamino]-... (209b) Not disclosed Not disclosed Fluorinated chain, ketone Asymmetric synthesis auxiliary

Key Comparative Analysis

Hydrophobicity and Solubility
  • The TBDPS group in the target compound significantly increases hydrophobicity compared to underivatized analogs like 10-undecen-1-ol. This reduces aqueous solubility but enhances compatibility with non-polar reaction media.
  • 10-Undecen-1-ol and 10-undecyn-1-ol exhibit moderate water solubility (~1–10 mg/L) due to their shorter chains and lack of bulky substituents.
Reactivity and Stability
  • The TBDPS ether is resistant to nucleophilic and basic conditions but labile to acidic or fluoride-based cleavage. In contrast:
    • 10-Undecyn-1-ol ’s terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition).
    • Fluorinated analogs (e.g., 209b) exhibit unique reactivity in asymmetric synthesis due to electron-withdrawing fluorine substituents.

Biological Activity

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is a chemical compound characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an undecan-1-ol backbone. This compound is notable for its stability and utility in organic synthesis, particularly in protecting hydroxyl groups during multi-step reactions. Understanding its biological activity is crucial for applications in medicinal chemistry and materials science.

The compound can be synthesized through the protection of the hydroxyl group in undecan-1-ol using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction typically involves:

  • Dissolution : Dissolve undecan-1-ol in an anhydrous solvent like dichloromethane.
  • Addition : Add TBDPSCl and a mild base (e.g., 2,6-lutidine or pyridine).
  • Stirring : Stir the mixture at room temperature until the reaction completes.
  • Purification : Purify the resulting product via column chromatography.

This synthesis highlights the compound's potential as a versatile intermediate in organic synthesis, particularly for biologically active molecules.

The primary mechanism of action for 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol involves the protection of the hydroxyl group by the TBDPS moiety. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The TBDPS group is stable under acidic conditions but can be selectively removed using fluoride sources like TBAF, allowing for precise control over chemical transformations .

1. Medicinal Chemistry

The compound is used in the synthesis of various biologically active molecules, where selective protection of hydroxyl groups is essential. This application is particularly relevant in drug development, where stability and reactivity are critical for achieving desired pharmacological effects.

2. Material Science

In material science, compounds with TBDPS groups have been explored for their utility in developing sensors and polymers. For instance, a recent study demonstrated that a polyimide-based chemosensor containing TBDPS groups could effectively detect fluoride ions through colorimetric changes, showcasing its potential in environmental monitoring applications .

Case Study 1: Synthesis of Bioactive Compounds

Research has shown that 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol serves as an effective intermediate in synthesizing bioactive compounds. For example, derivatives synthesized from this compound exhibited significant antibacterial activity against various strains, indicating its potential as a scaffold for developing new antibiotics.

Case Study 2: Chemosensor Development

A study on a TBDPS-containing polyimide demonstrated its application as a chemosensor for detecting fluoride ions. The mechanism involved desilylation upon fluoride exposure, which altered the electronic properties of the polymer and allowed for real-time monitoring of fluoride levels in solution .

Comparative Analysis with Similar Compounds

Compound TypeStabilityRemoval ConditionsApplications
TBDPS Ethers HighTBAFOrganic synthesis, medicinal chemistry
TBDMS Ethers ModerateMild acidsGeneral silylation
TIPS Ethers Very highFluoride sourcesPolymer chemistry
TMS Ethers LowMild basesQuick deprotection

This table illustrates how 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol compares with other silyl protecting groups. Its unique structure provides enhanced stability and versatility, making it particularly suitable for complex synthetic pathways .

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